4-Ethylbenzenesulfonate: Chemical Architecture and Strategic Salt Selection
4-Ethylbenzenesulfonate: Chemical Architecture and Strategic Salt Selection
This in-depth technical guide details the chemical structure, physicochemical properties, and pharmaceutical applications of 4-ethylbenzenesulfonate .
[1]
Part 1: Core Directive & Executive Summary
4-Ethylbenzenesulfonate (CAS 98-69-1 for the acid) is an aromatic sulfonate counterion used in pharmaceutical salt selection to modulate the physicochemical properties—specifically solubility, crystallinity, and stability—of basic active pharmaceutical ingredients (APIs).[1]
Critical Nomenclature Distinction: Researchers must distinguish this compound from "Esylate."
-
Esylate: Refers to the salt of ethanesulfonic acid (
).[1] -
4-Ethylbenzenesulfonate: Refers to the salt of 4-ethylbenzenesulfonic acid (
).[1][2][3] It is structurally analogous to a Tosylate (4-methylbenzenesulfonate) but possesses a larger, more lipophilic ethyl group at the para position.[1]
This guide explores 4-ethylbenzenesulfonate as a "designer counterion"—a strategic alternative when standard besylate or tosylate salts fail to yield optimal polymorphs.[1]
Part 2: Chemical Structure & Physicochemical Properties[1][4]
Molecular Architecture
The structure consists of a benzene ring substituted at the 1-position with a sulfonic acid group and at the 4-position (para) with an ethyl group.[1] This ethyl substituent introduces increased steric bulk and lipophilicity compared to the methyl group of a tosylate.[1]
Graphviz Diagram 1: Chemical Structure & Resonance
Key Physicochemical Data
The following data synthesizes experimental and predicted values for the free acid (4-ethylbenzenesulfonic acid).
| Property | Value | Context/Significance |
| Molecular Formula | Anion is | |
| Molecular Weight | 186.23 g/mol | Heavier than Tosylic acid (172.20 g/mol ).[1][2][3][4][5][6] |
| pKa | -0.45 ± 0.50 (Predicted) | Strong acid; ensures complete protonation of basic drugs.[1] |
| Density | 1.229 g/mL (at 25°C) | Relevant for solid-state handling.[1][3][5] |
| Refractive Index | 1.5331 | Useful for identity verification.[1] |
| Physical State | Solid (hygroscopic) | Usually handled as a hydrate or in solution.[1] |
| Solubility | High (Water, Ethanol) | Facilitates salt formation in polar solvents. |
Part 3: Synthesis & Manufacturing Protocols
Synthesis of 4-Ethylbenzenesulfonic Acid
The industrial preparation involves the direct sulfonation of ethylbenzene.[1][5][7] This is an electrophilic aromatic substitution reaction.[1][8]
Reaction Scheme:
Impurity Control: The reaction may produce ortho- and meta- isomers.[1] The para isomer is favored due to the steric hindrance of the ethyl group, but purification is required.
-
Purification Strategy: The crude acid is often purified via its aniline salt , which crystallizes selectively, or through recrystallization from water/HCl.
Laboratory Protocol: Preparation of Drug-4-Ethylbenzenesulfonate Salt
This protocol describes the conversion of a basic drug (Free Base) into its 4-ethylbenzenesulfonate salt.[1]
Reagents:
-
API Free Base (1.0 eq)[1]
-
4-Ethylbenzenesulfonic acid (1.05 eq) (Commercial grade >95%)[1]
-
Solvent: Ethanol/Isopropyl Acetate (typical screening solvent)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 g of API Free Base in 10 mL of Ethanol at 40°C. Ensure complete dissolution.
-
Acid Addition: Prepare a solution of 4-ethylbenzenesulfonic acid (1.05 equivalents) in 2 mL of Ethanol. Add this slowly to the API solution while stirring.
-
Nucleation: Cool the mixture to room temperature (20-25°C) over 2 hours.
-
Observation: If precipitation does not occur, scratch the vessel walls or add an antisolvent (e.g., n-Heptane or Isopropyl Acetate) until turbidity persists.
-
-
Crystallization: Age the slurry for 12–24 hours to allow for Ostwald ripening and polymorph equilibration.
-
Isolation: Filter the solid under vacuum. Wash the cake with cold Isopropyl Acetate (2 x 5 mL).[1]
-
Drying: Dry in a vacuum oven at 45°C for 24 hours.
-
Analysis: Verify salt formation via 1H-NMR (shift in chemical environment of protons near the basic nitrogen) and DSC (distinct melting point vs. free base).
Part 4: Strategic Utility in Drug Development
Why choose 4-ethylbenzenesulfonate over the more common Tosylate?
-
Crystal Packing & Polymorphism: The ethyl group is bulkier than the methyl group of a tosylate.[1] This changes the lattice energy and packing efficiency.[1] If a tosylate salt yields a solvate or an amorphous solid, the 4-ethylbenzenesulfonate may facilitate a stable anhydrous crystalline form due to different steric interlocking.
-
Lipophilicity Tuning: The additional methylene unit (
) increases the lipophilicity of the counterion.[1] This can subtly modulate the dissolution rate of the salt, potentially extending release profiles compared to the more soluble mesylate or tosylate. -
Melting Point Modulation: Generally, lower symmetry (ethyl vs methyl) can lower the melting point, which is useful if the tosylate has an unmanageably high melting point that complicates processing (e.g., >250°C).
Graphviz Diagram 2: Salt Selection Decision Tree
Part 5: Safety & Genotoxicity (GTI)[1]
A critical consideration for all sulfonate salts is the potential formation of Alkyl Sulfonate Esters , which are potent genotoxic impurities (GTIs).
The Hazard Mechanism
If 4-ethylbenzenesulfonic acid is exposed to alcohols (methanol, ethanol, isopropanol) during synthesis or processing, it can undergo esterification to form Ethyl 4-ethylbenzenesulfonate .
-
Mechanism: Nucleophilic attack of the alcohol oxygen on the sulfur atom (or alkylation of the sulfonate), creating a strong alkylating agent.
-
Toxicity: Like Ethyl Methanesulfonate (EMS) and Ethyl Tosylate, this ester can alkylate DNA (specifically the N7 position of guanine), leading to mutagenesis.
Control Strategy
-
Avoid Alcohols: Use non-alcoholic solvents (e.g., Acetone, Ethyl Acetate, Water) for the final salt formation step if possible.
-
Purge Limits: If alcohols are required, ensure rigorous drying to remove residual solvent, minimizing the timeframe for ester formation.
-
Monitoring: Develop a GC-MS or LC-MS method to detect Ethyl 4-ethylbenzenesulfonate at ppm levels (Threshold of Toxicological Concern, TTC, is typically 1.5 µ g/day ).
Graphviz Diagram 3: Genotoxic Impurity Formation
References
-
PubChem. (2025).[1][6] 4-Ethylbenzenesulfonic acid (CAS 98-69-1).[1][2][3][4][5][9] National Library of Medicine.[1] [Link][1]
-
Elder, D. P., et al. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences. [Link]
- Teasdale, A., & Elder, D. (2010). Analytical methods for the detection of genotoxic impurities. Trends in Analytical Chemistry.
Sources
- 1. Nintedanib esylate | C33H39N5O7S | CID 135476717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Ethylbenzenesulfonic acid | C8H10O3S | CID 7402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Ethylbenzenesulfonic acid price,buy 4-Ethylbenzenesulfonic acid - chemicalbook [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. 4-Ethylbenzenesulfonic acid CAS#: 98-69-1 [m.chemicalbook.com]
- 6. PubChemLite - 4-ethylbenzenesulfonic acid (C8H10O3S) [pubchemlite.lcsb.uni.lu]
- 7. sodium;4-ethylbenzenesulfonate | Benchchem [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4-Ethylbenzenesulfonic acid synthesis - chemicalbook [chemicalbook.com]
